molecular formula C26H29Cl2N3O2 B10793517 N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-1-methoxy-2-naphthamide

N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-1-methoxy-2-naphthamide

Cat. No.: B10793517
M. Wt: 486.4 g/mol
InChI Key: JIFZJJHUCHFIGP-UHFFFAOYSA-N
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Description

1-Methoxy-naphthalene-2-carboxylic acid {4-[4-(2,3-dichloro-phenyl)-piperazin-1-yl]-butyl}-amide is a complex organic compound that features a naphthalene core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-naphthalene-2-carboxylic acid {4-[4-(2,3-dichloro-phenyl)-piperazin-1-yl]-butyl}-amide typically involves multiple steps. One common method includes the formation of the naphthalene core, followed by the introduction of the methoxy group and the carboxylic acid. The final step involves the attachment of the piperazine derivative through a series of coupling reactions. Specific reagents and conditions may vary, but common reagents include organometallic compounds and catalysts such as palladium or rhodium .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-naphthalene-2-carboxylic acid {4-[4-(2,3-dichloro-phenyl)-piperazin-1-yl]-butyl}-amide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon for hydrogenation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxy-naphthoic acid derivatives, while reduction of the carboxylic acid group may produce naphthyl alcohols .

Mechanism of Action

The mechanism of action of 1-Methoxy-naphthalene-2-carboxylic acid {4-[4-(2,3-dichloro-phenyl)-piperazin-1-yl]-butyl}-amide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methoxy-naphthalene-2-carboxylic acid {4-[4-(2,3-dichloro-phenyl)-piperazin-1-yl]-butyl}-amide is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C26H29Cl2N3O2

Molecular Weight

486.4 g/mol

IUPAC Name

N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-1-methoxynaphthalene-2-carboxamide

InChI

InChI=1S/C26H29Cl2N3O2/c1-33-25-20-8-3-2-7-19(20)11-12-21(25)26(32)29-13-4-5-14-30-15-17-31(18-16-30)23-10-6-9-22(27)24(23)28/h2-3,6-12H,4-5,13-18H2,1H3,(H,29,32)

InChI Key

JIFZJJHUCHFIGP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)C(=O)NCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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